molecular formula C20H27N3O2 B8429091 1-(t-Butoxycarbonyl)-4-(6-allyl-imidazo[1,2-a]pyridin-3-yl)-piperidine

1-(t-Butoxycarbonyl)-4-(6-allyl-imidazo[1,2-a]pyridin-3-yl)-piperidine

Cat. No. B8429091
M. Wt: 341.4 g/mol
InChI Key: MJBXNUKDXCYBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(t-Butoxycarbonyl)-4-(6-allyl-imidazo[1,2-a]pyridin-3-yl)-piperidine is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(t-Butoxycarbonyl)-4-(6-allyl-imidazo[1,2-a]pyridin-3-yl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(t-Butoxycarbonyl)-4-(6-allyl-imidazo[1,2-a]pyridin-3-yl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(t-Butoxycarbonyl)-4-(6-allyl-imidazo[1,2-a]pyridin-3-yl)-piperidine

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl 4-(6-prop-2-enylimidazo[1,2-a]pyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C20H27N3O2/c1-5-6-15-7-8-18-21-13-17(23(18)14-15)16-9-11-22(12-10-16)19(24)25-20(2,3)4/h5,7-8,13-14,16H,1,6,9-12H2,2-4H3

InChI Key

MJBXNUKDXCYBHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C3N2C=C(C=C3)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 89 mg of 1-(t-butoxycarbonyl)-4-(6-bromo-imidazo [1,2-a]pyridin-3-yl)-piperidine (from Example 274, Step A) and 158 mg tributyl(allyl)tin in 6 mL of toluene was added 5.0 mg of dichlorobis (triphenyl phosphine)-palladium(II). The mixture was refluxed for 8 hours. The reaction was cooled down to r.t. and partitioned between CH2Cl2 and water. Aqueous layer was extracted with CH2Cl2 (3×). The combined organic phase was washed with brine and dried over MgSO4. After concentration, the residue was purified by prep TLC (100% EtOAc) to afford 51 mg of a viscous oil.
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One

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